1-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline
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Overview
Description
1-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Subsequent steps may include sulfonation to introduce the sulfonyl group and the incorporation of the proline moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis often requires careful monitoring and purification techniques to achieve pharmaceutical-grade quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized indole derivatives, reduced forms of the compound, and various substituted indole derivatives.
Scientific Research Applications
1-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Indole derivatives are known for their biological activities, and this compound can be used to investigate its effects on biological systems.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of diseases where indole derivatives are effective.
Industry: The compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl group and the proline moiety can influence the compound's binding affinity to receptors and enzymes, leading to specific biological responses. The exact mechanism may vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
1-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline can be compared with other indole derivatives such as indole-3-acetic acid, tryptophan, and various synthetic indole-based drugs These compounds share structural similarities but differ in their functional groups and biological activities
List of Similar Compounds
Indole-3-acetic acid
Tryptophan
Synthetic indole-based drugs (e.g., certain antidepressants and antitumor agents)
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
Properties
IUPAC Name |
1-(1,3,3-trimethyl-2-oxoindol-5-yl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-16(2)11-9-10(6-7-12(11)17(3)15(16)21)24(22,23)18-8-4-5-13(18)14(19)20/h6-7,9,13H,4-5,8H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBZGWBCQREDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3C(=O)O)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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